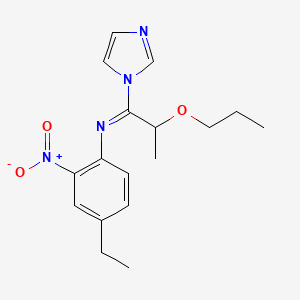![molecular formula C9H25O4PSi2 B14384047 Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate CAS No. 89813-03-6](/img/structure/B14384047.png)
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate is a compound that features both trimethylsilyl and phosphonate groups. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not typically found in nature and is synthesized for specific scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate typically involves the reaction of trimethylsilyl chloride with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to avoid contamination. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different alkyl groups.
Scientific Research Applications
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for phosphonate metabolism.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active phosphonate compounds.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The phosphonate group can participate in various biochemical pathways, including enzyme inhibition and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl phosphonate
- Methyl phosphonate
Uniqueness
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate is unique due to the presence of both trimethylsilyl and phosphonate groups, which confer distinct chemical properties. The trimethylsilyl group enhances the compound’s volatility and stability, making it suitable for various analytical techniques. The phosphonate group provides reactivity that can be harnessed in synthetic and biological applications.
This compound’s combination of properties makes it a valuable tool in both research and industrial settings, offering versatility that similar compounds may lack.
Properties
CAS No. |
89813-03-6 |
|---|---|
Molecular Formula |
C9H25O4PSi2 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
[methoxy(1-trimethylsilyloxyethyl)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C9H25O4PSi2/c1-9(12-15(3,4)5)14(10,11-2)13-16(6,7)8/h9H,1-8H3 |
InChI Key |
MMHMRCZPTOGCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(O[Si](C)(C)C)P(=O)(OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
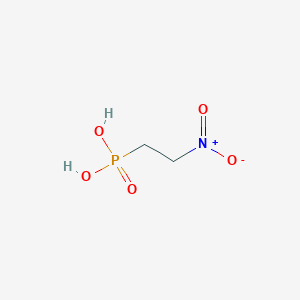
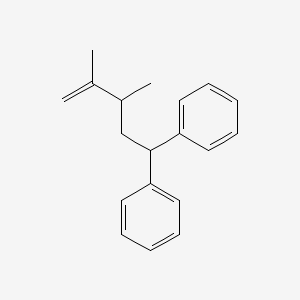
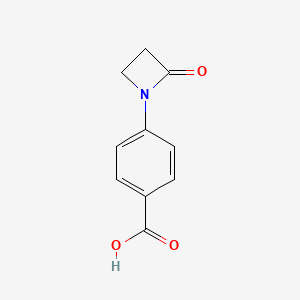
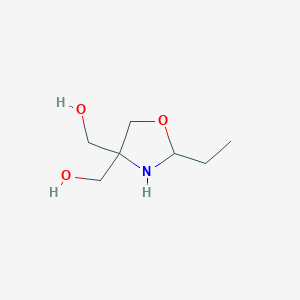

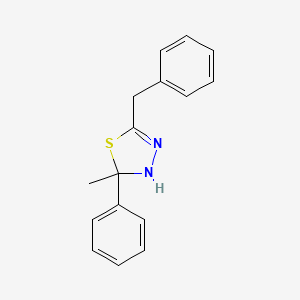
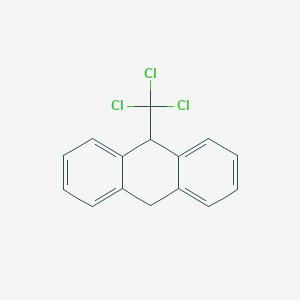

![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
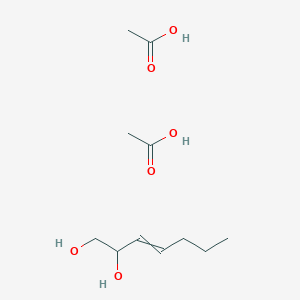
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
